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Compound of Interest

Compound Name: J-104129

Cat. No.: B10787851

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and preclinical
development of J-104129, a potent and selective muscarinic M3 receptor antagonist. The
information presented is based on publicly available scientific literature.

Introduction

J-104129 is a novel compound identified as a highly selective antagonist for the muscarinic M3
receptor, with significantly lower affinity for the M2 receptor subtype.[1] Developed by
researchers at Banyu Tsukuba Research Institute in collaboration with Merck Research
Laboratories, its discovery was part of a program aimed at identifying effective bronchodilators
for the treatment of obstructive airway diseases.[1][2] The rationale behind its development was
to achieve targeted M3 receptor blockade in the airways to induce smooth muscle relaxation
and bronchodilation, while minimizing the potential for cardiac side effects associated with M2
receptor antagonism.

Discovery and Synthesis

The discovery of J-104129 stemmed from the synthesis and screening of a new class of 4-
acetamidopiperidine derivatives.[1] The lead compound was systematically modified to
optimize its affinity and selectivity for the M3 receptor. A key step in the synthesis of J-104129
was a diastereoselective Michael addition of an enolate generated from a cis-chiral dioxolane
to cyclopentenone.[2] This was followed by hydrogenolysis of the resulting enol triflate and
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subsequent hydrolysis to yield the carboxylic acid with high enantiomeric excess.[2] The final
compound, (2R)-N-[1-(4-methyl-3-pentenyl)piperidin-4-yl]-2-cyclopentyl-2-hydroxy-2-
phenylacetamide, was identified as J-104129.[1]

Pharmacological Profile

J-104129 exhibits a highly selective pharmacological profile, acting as a potent antagonist at
the human muscarinic M3 receptor. Its selectivity for M3 over M2 receptors is a key
characteristic, suggesting a favorable therapeutic window with a reduced risk of cardiac side
effects.

Data Presentation

Parameter Value Species/System Reference
Ki (M3 Receptor) 4.2 nM Human (recombinant) [1][3]
Ki (M2 Receptor) 490 nM Human (recombinant) [11[3]
Ki (M1 Receptor) Not explicitly stated Human (recombinant)
Selectivity (M3 vs M2)  ~120-fold Human (recombinant)  [1]
KB (ACh-induced
3.3nM Isolated Rat Trachea [1]

responses)
ED50 (ACh-induced Rat (in vivo, oral

o 0.58 mg/kg _ [1]
bronchoconstriction) admin.)

Mechanism of Action

J-104129 functions as a competitive antagonist at the muscarinic M3 receptor. In the airways,
acetylcholine (ACh) released from parasympathetic nerves binds to M3 receptors on smooth
muscle cells, initiating a signaling cascade that leads to bronchoconstriction. By blocking this
interaction, J-104129 prevents the downstream signaling events and promotes bronchodilation.

Signaling Pathway Diagram
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Caption: M3 Receptor Signaling Pathway and the antagonistic action of J-104129.

Experimental Protocols

Detailed experimental protocols from the primary publication by Mitsuya et al. (1999) are not
publicly available. The following are generalized protocols for the key experiments conducted,
based on standard laboratory practices.

Radioligand Binding Assay (Generalized)

o Objective: To determine the binding affinity (Ki) of J-104129 for muscarinic receptor
subtypes.

o Materials:

o Cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing human
recombinant M1, M2, or M3 muscarinic receptors.

o Radioligand (e.g., [*H]-N-methylscopolamine).
o J-104129 at various concentrations.
o Assay buffer (e.g., phosphate-buffered saline).

o Glass fiber filters.
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o Scintillation counter.

o Method:

o Incubate the cell membranes with a fixed concentration of the radioligand and varying
concentrations of J-104129 in the assay buffer.

o Allow the binding to reach equilibrium.

o Rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.
o Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

o Measure the radioactivity retained on the filters using a scintillation counter.

o Calculate the Ki value from the IC50 value (the concentration of J-104129 that inhibits
50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

In Vivo Acetylcholine-Induced Bronchoconstriction in
Rats (Generalized)

¢ Objective: To evaluate the in vivo efficacy of J-104129 in antagonizing acetylcholine-induced
bronchoconstriction.

o Materials:

o Male Sprague-Dawley rats.

o J-104129 for oral administration.

o Acetylcholine (ACh) for intravenous challenge.

o Anesthetic agent.

o System for measuring respiratory mechanics (e.g., whole-body plethysmography).
» Method:

o Administer J-104129 or vehicle orally to the rats.
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[e]

After a predetermined time, anesthetize the animals.

o Intubate the trachea and connect the animal to a ventilator and a system for measuring
airway resistance.

o Administer a bolus intravenous injection of acetylcholine to induce bronchoconstriction.
o Measure the increase in airway resistance.

o Determine the dose of J-104129 required to inhibit the ACh-induced bronchoconstriction
by 50% (ED50).

Development History and Current Status

The initial discovery and preclinical characterization of J-104129 were published in 1999. The
compound was developed by Banyu Pharmaceutical Co., Ltd., which was later acquired by
Merck & Co.[4][5] Despite its promising preclinical profile as a selective M3 antagonist, there is
no publicly available information on the progression of J-104129 into clinical trials. Searches of
clinical trial registries and the scientific literature did not yield any results for Phase I, I, or 1ll
studies. The reasons for the apparent discontinuation of its development are not publicly
documented.

Logical Relationships and Workflows
Experimental Workflow for J-104129 Discovery
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Caption: A logical workflow of the discovery and preclinical evaluation of J-104129.
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Conclusion

J-104129 was a promising preclinical candidate for the treatment of obstructive airway
diseases, demonstrating high potency and selectivity for the muscarinic M3 receptor. Its
discovery highlighted the feasibility of designing selective M3 antagonists with a potentially
improved safety profile over non-selective agents. However, the lack of publicly available
information on its clinical development suggests that its progression was halted, for reasons
that remain undisclosed. This technical guide summarizes the key scientific findings from its
discovery and preclinical evaluation, providing a valuable resource for researchers in the field
of respiratory drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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